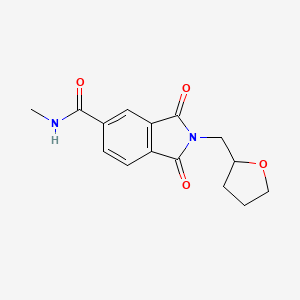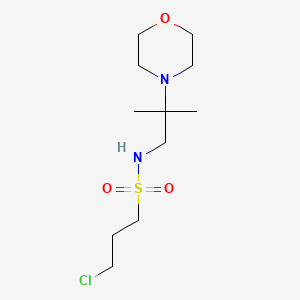
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PHA-848125 and belongs to the class of pyridazine derivatives. The aim of
Mécanisme D'action
The mechanism of action of 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide involves the inhibition of CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic properties. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide in lab experiments is its relatively simple synthesis method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide. One potential direction is to investigate its potential in treating other types of cancer. Another direction is to study its effects on other neurological disorders such as Huntington's disease. In addition, further research is needed to determine the optimal dosage and administration methods for this compound. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide is a promising compound that has potential therapeutic applications in cancer and neurodegenerative disorders. Its mechanism of action involves the inhibition of CDKs and GSK-3β, and it exhibits several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapies.
Méthodes De Synthèse
The synthesis of 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl isocyanate and 3-phenoxyaniline in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it is considered to be a relatively simple and efficient method.
Applications De Recherche Scientifique
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in cell cycle regulation. This compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(22)11-10-16(20-21)18(23)19-13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIANAHJEZVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)



![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)